molecular formula C15H18N2 B1517574 4-(aminomethyl)-N-ethyl-N-phenylaniline CAS No. 1019575-69-9

4-(aminomethyl)-N-ethyl-N-phenylaniline

Cat. No.: B1517574
CAS No.: 1019575-69-9
M. Wt: 226.32 g/mol
InChI Key: OHMFRAHJYIYNMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Aminomethyl)-N-ethyl-N-phenylaniline is a chemical compound with the molecular formula C₁₄H₁₈N₂. It is a derivative of aniline, featuring an aminomethyl group (-CH₂NH₂) attached to the benzene ring, which is further substituted with an ethyl group (-C₂H₅) and a phenyl group (C₆H₅). This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Reductive Amination: One common synthetic route involves the reductive amination of N-ethyl-N-phenylaniline with formaldehyde and a reducing agent such as sodium cyanoborohydride (NaBH₃CN) in an acidic medium.

  • Direct Amination: Another method is the direct amination of 4-(aminomethyl)benzaldehyde with ethylamine and phenylamine under catalytic hydrogenation conditions.

Industrial Production Methods: The industrial production of this compound typically involves large-scale reductive amination processes, optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and advanced purification techniques are employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation to form the corresponding nitro compound, 4-(aminomethyl)-N-ethyl-N-phenyl nitrobenzene.

  • Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in the formation of 4-(aminomethyl)-N-ethyl-N-phenylamine.

  • Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

  • Substitution: Electrophilic substitution reactions typically use Lewis acids like aluminum chloride (AlCl₃) as catalysts.

Major Products Formed:

  • Oxidation Products: Nitro derivatives

  • Reduction Products: Amine derivatives

  • Substitution Products: Various substituted benzene derivatives

Scientific Research Applications

4-(Aminomethyl)-N-ethyl-N-phenylaniline is utilized in various scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-(aminomethyl)-N-ethyl-N-phenylaniline exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

  • 4-(Aminomethyl)pyridine: Similar structure but with a pyridine ring instead of benzene.

  • 4-(Aminomethyl)benzoic acid: Contains a carboxylic acid group instead of the aniline group.

  • N-ethyl-N-phenylamine: Lacks the aminomethyl group.

Uniqueness: 4-(Aminomethyl)-N-ethyl-N-phenylaniline is unique due to its combination of aniline, aminomethyl, and ethyl groups, which confer distinct chemical and biological properties compared to its similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

Would you like to know more about any specific aspect of this compound?

Properties

IUPAC Name

4-(aminomethyl)-N-ethyl-N-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2/c1-2-17(14-6-4-3-5-7-14)15-10-8-13(12-16)9-11-15/h3-11H,2,12,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHMFRAHJYIYNMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(aminomethyl)-N-ethyl-N-phenylaniline
Reactant of Route 2
Reactant of Route 2
4-(aminomethyl)-N-ethyl-N-phenylaniline
Reactant of Route 3
4-(aminomethyl)-N-ethyl-N-phenylaniline
Reactant of Route 4
4-(aminomethyl)-N-ethyl-N-phenylaniline
Reactant of Route 5
4-(aminomethyl)-N-ethyl-N-phenylaniline
Reactant of Route 6
4-(aminomethyl)-N-ethyl-N-phenylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.